Estrololactone

描述

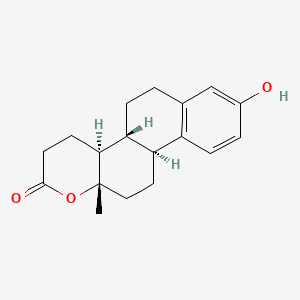

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4aS,4bR,10bS,12aS)-8-hydroxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(20)21-18/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJIMKYKNBCAJA-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC(=O)O2)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601108277 | |

| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-82-0 | |

| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrololactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrololactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTROLOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VR2FJ2C9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spironolactone as an Anti-Androgen for Polycystic Ovary Syndrome (PCOS) Research: A Technical Guide

Introduction

Polycystic Ovary Syndrome (PCOS) is the most prevalent endocrine disorder among women of reproductive age, characterized by a combination of oligo- or anovulation, hyperandrogenism, and polycystic ovarian morphology on ultrasound.[1][2] Hyperandrogenism, the excessive production of androgens, is a key pathophysiological feature in approximately 75-90% of women with PCOS and manifests clinically as hirsutism, acne, and androgenic alopecia.[3][4][5] Spironolactone, a synthetic steroid, is widely utilized off-label in the management of these hyperandrogenic symptoms.[3][6] Originally developed as a potassium-sparing diuretic and mineralocorticoid receptor antagonist, its anti-androgenic properties have made it a cornerstone of therapy and a subject of extensive research in the context of PCOS.[4][6][7] This technical guide provides an in-depth overview of spironolactone's mechanism of action, summarizes quantitative data from clinical investigations, details relevant experimental protocols, and presents key signaling and workflow diagrams for researchers, scientists, and drug development professionals.

Mechanism of Action

Spironolactone exerts its anti-androgenic effects through a multi-faceted mechanism that involves both the direct blockade of androgen receptors and the inhibition of androgen synthesis.[7][8][9]

-

Androgen Receptor Blockade: Spironolactone is a competitive antagonist of the androgen receptor (AR).[3][8] It binds to the AR on target cells in tissues like hair follicles and sebaceous glands, preventing testosterone and its more potent metabolite, dihydrotestosterone (DHT), from binding and exerting their biological effects.[3][7] This is the primary mechanism by which it alleviates symptoms like hirsutism and acne.

-

Inhibition of Androgen Synthesis: Spironolactone partially inhibits key enzymes in the steroidogenesis pathway within both the ovaries and adrenal glands.[7][8][9] Specifically, it has been shown to inhibit 17α-hydroxylase and 17,20-lyase, enzymes crucial for the conversion of progestins to androgens.[8] It may also have an inhibitory effect on 5α-reductase, the enzyme that converts testosterone to DHT.[9]

-

Other Effects: Some studies suggest that spironolactone may also increase the levels of sex hormone-binding globulin (SHBG), which binds to and reduces the bioavailability of free testosterone.[8][9] Additionally, it may stimulate the activity of aromatase, the enzyme that converts androgens to estrogens.[8][9]

Quantitative Data from Clinical Trials

Spironolactone has been evaluated in numerous clinical trials for its efficacy in treating the hyperandrogenic symptoms of PCOS. The following tables summarize the quantitative outcomes from key studies.

Table 1: Effect of Spironolactone on Hirsutism

| Study (Year) | N | Spironolactone Dose | Duration | Baseline Ferriman-Gallwey Score (Mean ± SD) | End-of-Treatment Ferriman-Gallwey Score (Mean ± SD) | % Reduction |

| Milewicz et al. (1983)[10] | 34 | Not Specified | 3 months | Not Specified | Significant Decrease | Not Specified |

| Spritzer et al. (2000)[11] | 10 (PCOS) | 200 mg/day | 12 months | 21 ± 2 | 16 ± 1 | ~23.8% |

| Ganie et al. (2013) | 62 | 100 mg/day | 6 months | 17.6 ± 4.5 | 10.3 ± 4.2 | ~41.5% |

| Zamani et al. (2011) | 40 | 100 mg/day | 6 months | 15.4 ± 3.7 | 10.1 ± 2.9 | ~34.4% |

Table 2: Effect of Spironolactone on Acne

| Study (Year) | N | Spironolactone Dose | Duration | Outcome Measure | Results |

| Shaw et al. (2000) | 27 | 50-200 mg/day | >6 months | Lesion Count | 55% mean reduction in inflammatory lesions |

| Santer et al. (2023)[12] | 168 | 50-100 mg/day | 24 weeks | Acne-QoL Score | Significant improvement vs. placebo |

| General Observation[8] | - | 100 mg/day | 9-12 months | Acne Regression | >90% of cases show regression |

Table 3: Effect of Spironolactone on Hormonal Parameters in PCOS

| Study (Year) | N | Spironolactone Dose | Duration | Parameter | Baseline (Mean) | End-of-Treatment (Mean) | % Change |

| Milewicz et al. (1983)[10] | 34 | Not Specified | 3 months | Testosterone | Elevated | Decreased | - |

| Androstenedione | Elevated | Decreased | - | ||||

| DHEA-S | Elevated | Decreased | - | ||||

| LH / FSH | Unchanged | Unchanged | 0% | ||||

| Spritzer et al. (2000)[11] | 10 | 200 mg/day | 12 months | Testosterone | No significant change | No significant change | ~0% |

| LH | No significant change | No significant change | ~0% | ||||

| Ganie et al. (2013) | 62 | 100 mg/day | 6 months | Free Testosterone | 3.1 pg/mL | 1.8 pg/mL | -41.9% |

Note: The variability in hormonal changes, particularly testosterone, across studies may be due to different assay methods and the complex mechanisms of spironolactone, which primarily acts at the receptor level rather than consistently suppressing circulating androgen levels.[8][11]

Experimental Protocols

1. Clinical Trial Design for Spironolactone in PCOS

A typical randomized controlled trial (RCT) investigating spironolactone for PCOS would follow this general protocol:

-

Participant Selection:

-

Inclusion Criteria: Premenopausal women diagnosed with PCOS according to the Rotterdam criteria (requiring two of the following three: oligo/anovulation, clinical or biochemical hyperandrogenism, and polycystic ovaries on ultrasound).[13] Participants would typically have moderate to severe hirsutism (e.g., Ferriman-Gallwey score > 8) or acne.

-

Exclusion Criteria: Pregnancy or desire for pregnancy, renal insufficiency, hyperkalemia, use of other medications affecting androgen levels, and contraindications to spironolactone.[14]

-

-

Study Design: A double-blind, placebo-controlled design is optimal. A comparator arm, such as oral contraceptives or another anti-androgen like cyproterone acetate, may be included.[11]

-

Intervention:

-

Duration: A minimum of 6 to 12 months is required to adequately assess changes in hair growth, as the hair follicle life cycle is long.[17][18]

-

Outcome Measures:

-

Primary: Change in hirsutism score (Ferriman-Gallwey method).

-

Secondary: Change in acne severity (e.g., Investigator's Global Assessment), patient-reported outcomes (e.g., Acne-QoL), and changes in hormonal profiles.

-

-

Hormonal Assessment:

-

Blood samples are collected at baseline and at specified follow-up intervals (e.g., 3, 6, 12 months), typically in the early follicular phase for cycling women.[19]

-

Analytes include total and free testosterone, SHBG, androstenedione, and DHEA-S.[5][19]

-

Methodology: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended gold standard for accurate steroid hormone measurement.[5][20] Free testosterone can be measured by equilibrium dialysis or calculated from total testosterone and SHBG (Free Androgen Index).[5]

-

-

Safety Monitoring: Regular monitoring of serum potassium and blood pressure is essential, particularly at initiation and after dose adjustments.[7][21]

2. Preclinical Research: Letrozole-Induced PCOS Rat Model

Animal models are crucial for investigating the underlying mechanisms of spironolactone's effects on PCOS-related metabolic and reproductive dysfunctions. The letrozole-induced model is widely used as it reliably replicates key features of human PCOS.

-

Animal Model Induction:

-

Subjects: Adult female Wistar rats (e.g., 8 weeks old) are commonly used.[8][22]

-

Induction Agent: Letrozole, an aromatase inhibitor, is administered orally (p.o.) once daily. A typical dose is 1 mg/kg.[22][23]

-

Duration: Administration continues for a period such as 21 consecutive days to induce a PCOS-like state, characterized by hyperandrogenism, anovulatory cycles, and cystic ovarian morphology.[8][22]

-

-

Experimental Groups:

-

Data Collection and Analysis:

-

Metabolic Assessment: Monitor body weight, visceral adiposity, glucose tolerance, and insulin resistance throughout the study.[22]

-

Hormonal Analysis: At the end of the treatment period, collect plasma for measurement of testosterone and luteinizing hormone (LH) using methods like ELISA.[22][24]

-

Histological Examination: Ovaries are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine follicular development, the presence of cysts, and the thickness of the theca and granulosa cell layers.[22]

-

Spironolactone is an effective anti-androgen for managing the clinical manifestations of hyperandrogenism in PCOS, primarily hirsutism and acne. Its multifaceted mechanism, involving both androgen receptor blockade and inhibition of steroidogenesis, provides multiple avenues for its therapeutic action. Quantitative data from clinical trials consistently demonstrate its efficacy in improving clinical symptoms, although its effect on circulating androgen levels can be variable. Standardized clinical and preclinical protocols are essential for the continued investigation of spironolactone, allowing for robust comparison of data and a deeper understanding of its therapeutic potential and underlying biological effects in PCOS research. This guide provides a foundational framework for professionals engaged in the development and study of treatments for this complex syndrome.

References

- 1. Polycystic ovary syndrome - Wikipedia [en.wikipedia.org]

- 2. jag.journalagent.com [jag.journalagent.com]

- 3. xyonhealth.com [xyonhealth.com]

- 4. Spironolactone for PCOS: Benefits and Fertility Tip - Inito [blog.inito.com]

- 5. Evaluating the diagnostic accuracy of androgen measurement in polycystic ovary syndrome: a systematic review and diagnostic meta-analysis to inform evidence-based guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spironolactone's Role In Treating PCOS [healthmatch.io]

- 7. ro.co [ro.co]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Therapeutic effects of spironolactone in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spironolactone as a single agent for long-term therapy of hirsute patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bmj.com [bmj.com]

- 13. cmaj.ca [cmaj.ca]

- 14. Polycystic ovary syndrome (PCOS) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Spironolactone - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. emedicine.medscape.com [emedicine.medscape.com]

- 20. researchgate.net [researchgate.net]

- 21. youngwomenshealth.org [youngwomenshealth.org]

- 22. Very low dose spironolactone protects experimentally-induced polycystic ovarian syndrome from insulin-resistant metabolic disturbances by suppressing elevated circulating testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. An observational analysis of blood and urine testosterone in diagnosis of polycystic ovarian syndrome | Pharmacy Education [pharmacyeducation.fip.org]

Spironolactone in Aldosterone Antagonism Research: A Technical Guide

Introduction

Spironolactone is a synthetic steroid that has been a cornerstone in both clinical medicine and basic science research for over six decades.[1] Initially developed as a potassium-sparing diuretic, its primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR).[2][3] This action interrupts the physiological effects of aldosterone, a key steroid hormone in the renin-angiotensin-aldosterone system (RAAS) responsible for regulating blood pressure, and electrolyte and fluid balance.[4][5] Spironolactone's role extends from treating conditions of aldosterone excess, such as primary aldosteronism and resistant hypertension, to being a life-saving therapy in severe heart failure.[4][6] This guide provides an in-depth technical overview of spironolactone's mechanism of action, the experimental protocols used to characterize it, and the quantitative data that underpins its use as a research tool and therapeutic agent for drug development professionals, researchers, and scientists.

Mechanism of Action: Aldosterone Signaling and Spironolactone's Competitive Antagonism

Aldosterone exerts its primary effects in the distal convoluted tubule and collecting ducts of the kidney. As a lipophilic steroid hormone, it passively diffuses across the cell membrane into the cytoplasm of principal cells. Here, it binds to the mineralocorticoid receptor (MR), a member of the nuclear receptor family.[7][8] This binding event causes a conformational change in the MR, leading to the dissociation of heat shock proteins and the formation of an aldosterone-receptor complex. This activated complex then translocates into the nucleus.[8]

Within the nucleus, the complex binds to hormone response elements on the DNA, upregulating the transcription of specific genes. The resulting messenger RNA (mRNA) is translated into proteins known as aldosterone-induced proteins (AIPs).[7][8] These key proteins include the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. The increased synthesis and activity of these transporters enhance the reabsorption of sodium (Na+) and water from the tubular fluid into the blood, while simultaneously promoting the secretion of potassium (K+) into the urine.[8]

Spironolactone functions as a direct competitive antagonist at the mineralocorticoid receptor.[3] It competes with aldosterone for the same binding site on the MR. By binding to the receptor, spironolactone prevents the formation of a functional aldosterone-receptor complex, thereby inhibiting its translocation to the nucleus and the subsequent cascade of gene transcription and protein synthesis.[8] This blockade effectively nullifies the physiological actions of aldosterone, resulting in natriuresis (excretion of sodium and water) and retention of potassium.[3][9]

Caption: The genomic signaling pathway of aldosterone in a renal principal cell.

Caption: Spironolactone's competitive inhibition of the aldosterone signaling pathway.

Quantitative Analysis of Receptor Binding and Potency

The efficacy of spironolactone is determined by its binding affinity for the MR and its selectivity relative to other steroid receptors. Its interaction with androgen and progesterone receptors is also clinically significant, as it underlies many of its side effects.[1]

Table 1: Receptor Binding Affinity and Selectivity of Spironolactone

| Receptor | Relative Binding Affinity of Spironolactone | Comments |

|---|---|---|

| Mineralocorticoid Receptor (MR) | High | Spironolactone is a potent antagonist. One study in rat kidney homogenates reported a dissociation constant (KD) of 12.9 ± 0.6 nM.[10] |

| Glucocorticoid Receptor (GR) | Very Low | This selectivity is crucial for minimizing glucocorticoid-like side effects.[11][12] |

| Androgen Receptor (AR) | Moderate | Spironolactone binds to the AR, acting as an antagonist. This underlies its antiandrogenic effects and side effects like gynecomastia.[1][3] |

| Progesterone Receptor (PR) | Moderate | Binding to the PR contributes to progestogenic side effects such as menstrual irregularities.[3][13] |

The development of second-generation MRAs like eplerenone was driven by the need to improve selectivity and reduce the side effects associated with spironolactone.

Table 2: Comparative Potency and Pharmacokinetics of Mineralocorticoid Receptor Antagonists

| Characteristic | Spironolactone | Eplerenone |

|---|---|---|

| In Vitro MR Affinity | High (~40-fold higher than Eplerenone)[1] | Low[1] |

| In Vivo Potency | High | Lower (~60% of Spironolactone)[13] |

| Plasma Protein Binding | >90%[6] | ~50%[1] |

| Half-Life (Parent Drug) | ~1.4 hours[2][14] | ~4-6 hours[13] |

| Active Metabolites | Yes (e.g., Canrenone, 7α-thiomethylspironolactone) with long half-lives (Canrenone: ~16.5 hours)[2][9] | No |

| Receptor Selectivity | Non-selective (binds to AR, PR)[1] | Selective for MR[13] |

| Onset of Action | Slow (peak effect may take ≥48 hours)[14][15] | Faster |

Key Experimental Protocols in Spironolactone Research

The characterization of spironolactone's pharmacology relies on a variety of in vitro and in vivo experimental models.

Experimental Protocol 1: In Vitro Radioligand Competitive Binding Assay

This assay is fundamental for determining the binding affinity (e.g., Ki, IC50) of spironolactone for specific steroid receptors.

-

Objective: To quantify the ability of spironolactone to displace a high-affinity radiolabeled ligand from the Mineralocorticoid Receptor (MR).

-

Materials:

-

Source of Receptors: Cultured cells (e.g., COS-1 monkey kidney fibroblasts) transiently transfected with plasmids expressing the human MR, or tissue homogenates from target organs like the kidney.[10][16]

-

Radioligand: A tritiated ([³H]) steroid with high affinity for the MR, such as [³H]-aldosterone.[12][16]

-

Competitor: Unlabeled spironolactone at various concentrations.

-

Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.

-

Separation Agent: Dextran-coated charcoal slurry to separate bound from free radioligand.[10]

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

-

-

Methodology:

-

Preparation: Prepare cell lysates or tissue homogenates containing the MR.

-

Incubation: In a series of tubes, incubate a fixed concentration of the radioligand ([³H]-aldosterone) with the receptor preparation. Add increasing concentrations of unlabeled spironolactone to compete for binding. Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled aldosterone).

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for a specified time at 4°C).

-

Separation: Add cold dextran-charcoal slurry to each tube. The charcoal rapidly adsorbs the small, free radioligand molecules, while the larger receptor-bound complexes remain in the supernatant after centrifugation.[10]

-

Quantification: Transfer the supernatant to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the spironolactone concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50 value (the concentration of spironolactone that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand competitive binding assay.

Experimental Protocol 2: Double-Blind, Placebo-Controlled Clinical Trial (Resistant Hypertension)

This protocol, modeled after studies like the ASPIRANT trial, is designed to assess the clinical efficacy of spironolactone in a specific patient population.[17]

-

Objective: To determine the effect of adding spironolactone to an existing antihypertensive regimen on blood pressure in patients with resistant hypertension.

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Participant Population:

-

Inclusion Criteria: Adult patients with office systolic BP >140 mmHg or diastolic BP >90 mmHg despite stable treatment with at least three antihypertensive drugs at full doses, including a diuretic.[17]

-

Exclusion Criteria: Significant renal impairment (e.g., low creatinine clearance), baseline hyperkalemia (serum K+ >5.0 mEq/L), pregnancy.[18]

-

-

Methodology:

-

Screening: Potential participants undergo screening, including medical history review, physical examination, and baseline laboratory tests (e.g., serum potassium, creatinine).

-

Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either spironolactone (e.g., 25 mg once daily) or a matching placebo.[17] Randomization is stratified by center and blinded to patients, investigators, and study staff.

-

Treatment Phase: Patients add the study drug to their existing antihypertensive regimen for a predefined period (e.g., 8 weeks).[17]

-

Monitoring: Regular follow-up visits are conducted to monitor blood pressure, assess for adverse events, and perform laboratory tests, with particular attention to serum potassium and creatinine levels.

-

Primary Endpoint Measurement: The primary outcome is the change from baseline in mean 24-hour ambulatory blood pressure monitoring (ABPM) at the end of the treatment period.[17]

-

Secondary Endpoints: These may include changes in office blood pressure, serum potassium levels, and the proportion of patients achieving target blood pressure.[17]

-

Data Analysis: The primary analysis is an intention-to-treat comparison of the change in the primary endpoint between the spironolactone and placebo groups using appropriate statistical models (e.g., ANCOVA).

-

Caption: Workflow for a randomized controlled trial of spironolactone.

Summary of Clinical Efficacy Data

Landmark clinical trials have established the critical role of spironolactone in treating cardiovascular diseases.

Table 3: Key Clinical Trial Data for Spironolactone

| Trial / Study Area | Patient Population | Intervention | Key Outcomes & Quantitative Results |

|---|---|---|---|

| RALES (Randomized Aldactone Evaluation Study) [19] | 1,663 patients with severe heart failure (NYHA Class III-IV) and LVEF ≤35% | Spironolactone (mean dose 26 mg/day) vs. Placebo, added to standard therapy (ACE inhibitor, loop diuretic) | Primary Endpoint (All-Cause Mortality): 30% relative risk reduction with spironolactone (p < 0.001).[19] Hospitalization for Worsening Heart Failure: 35% relative risk reduction.[19] |

| Resistant Hypertension Studies [14] | Patients with resistant hypertension on multiple antihypertensive agents | Addition of Spironolactone (25-50 mg/day) to existing regimen | Blood Pressure Reduction: Systolic BP reduced by 25 mmHg and diastolic BP by 12 mmHg after 6 months.[14] |

| TOPCAT (Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist) [19] | 3,445 patients with heart failure with preserved ejection fraction (HFpEF, LVEF ≥45%) | Spironolactone (15-45 mg/day) vs. Placebo | Primary Endpoint (Composite of CV death, aborted cardiac arrest, or HF hospitalization): No significant reduction overall (HR 0.89).[19] Hospitalization for Heart Failure: Significant reduction (HR 0.83).[19] |

Spironolactone has been instrumental in the field of aldosterone antagonism research. Its well-characterized competitive inhibition of the mineralocorticoid receptor has not only provided a powerful tool for dissecting the RAAS pathway but has also translated into significant clinical benefits for patients with hypertension and heart failure. The quantitative data from binding assays and dose-response studies, validated through rigorous experimental and clinical trial protocols, confirm its potency and efficacy. While its lack of receptor selectivity leads to predictable side effects and has spurred the development of more specific agents, spironolactone remains a vital compound in the pharmacopeia and a benchmark against which new mineralocorticoid receptor antagonists are measured.

References

- 1. eshonline.org [eshonline.org]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Spironolactone - Wikipedia [en.wikipedia.org]

- 7. google.com [google.com]

- 8. youtube.com [youtube.com]

- 9. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]

- 10. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.monash.edu [research.monash.edu]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Treatment Considerations With Aldosterone Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Aldosterone Antagonists and CVD - American College of Cardiology [acc.org]

A Technical Guide to the Discovery and Synthesis of Novel Spironolactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone, a steroidal anti-mineralocorticoid, has been a cornerstone in the management of various cardiovascular and endocrine disorders for decades. However, its clinical utility is often hampered by a lack of receptor selectivity, leading to undesirable side effects. This has spurred considerable research into the discovery and synthesis of novel spironolactone derivatives with improved pharmacological profiles. This technical guide provides an in-depth overview of recent advancements in this field, focusing on the synthesis of promising new analogues, their biological evaluation, and the underlying signaling pathways. Detailed experimental protocols for key synthetic transformations and assays are provided, alongside a comprehensive summary of quantitative biological data to facilitate comparison and guide future drug discovery efforts.

Introduction: The Need for Novel Spironolactone Derivatives

Spironolactone exerts its therapeutic effects primarily by antagonizing the mineralocorticoid receptor (MR), thereby blocking the actions of aldosterone. This leads to diuresis and a reduction in blood pressure. However, spironolactone also interacts with other steroid receptors, notably the androgen and progesterone receptors, which can result in side effects such as gynecomastia and menstrual irregularities.[1] The primary goal in the development of novel spironolactone derivatives is to enhance selectivity for the MR, thereby minimizing off-target effects while retaining or improving therapeutic efficacy.

Featured Novel Spironolactone Derivatives

Recent research has focused on modifications at various positions of the spironolactone scaffold to improve its receptor binding profile and pharmacokinetic properties. This guide will focus on three promising classes of derivatives: 9α,11α-Epoxy-Derivatives, 11β-Substituted Derivatives, and 7-Position Substituted Derivatives.

9α,11α-Epoxy-Spironolactone Derivatives

The introduction of a 9α,11α-epoxy group has been shown to significantly increase selectivity for the mineralocorticoid receptor. These derivatives exhibit a marked decrease in affinity for both androgen and progesterone receptors, potentially leading to a reduction in hormonal side effects.

11β-Substituted Spirolactone Derivatives

Substitution at the 11β-position has yielded compounds with high affinity for the mineralocorticoid receptor. Notably, the 11β-allenyl derivative has shown an affinity for the MR comparable to that of aldosterone itself.

7-Position Substituted Spironolactone Derivatives

Modifications at the 7-position have been explored to modulate receptor binding and pharmacokinetic properties. The introduction of propyl and methoxycarbonyl groups at this position has been shown to influence receptor interaction and stability.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for the featured novel spironolactone derivatives, allowing for a direct comparison of their biological activities.

| Compound | Receptor | Binding Affinity (Ki, nM) | IC50 (nM) | Potency (relative to Spironolactone) |

| Spironolactone | Mineralocorticoid | - | 24 | 1 |

| Androgen | 39.4 | 77 | 1 | |

| Progesterone | - | - | 1 | |

| 9α,11α-Epoxyspironolactone | Mineralocorticoid | - | - | 1-2x |

| Androgen | Decreased 10-500 fold | - | Decreased 3-10 fold | |

| Progesterone | Decreased 10-500 fold | - | Decreased 3-10 fold | |

| 11β-allenyl-spironolactone derivative | Mineralocorticoid | Same as aldosterone | - | - |

| ZK 91587 (7-methoxycarbonyl) | Mineralocorticoid | High | - | - |

| RU 26752 (7-propyl) | Mineralocorticoid | 1-10 | - | - |

Note: A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and a representative novel derivative, as well as for the biological evaluation of these compounds.

Synthesis of Canrenone (A Key Intermediate)

Canrenone is a common precursor in the synthesis of many spironolactone derivatives.

Procedure:

-

A mixture of an appropriate aryl bromide (1 equivalent), methoxyphenyl boronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and tetrakis(triphenylphosphine) palladium (0.1 equivalents) in an oxygen-free toluene/water (1:1) solution is stirred at 80°C for 4-16 hours under a nitrogen atmosphere.

-

The reaction mixture is cooled to room temperature.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to dryness to yield canrenone.

Synthesis of 7α-Thioacetyl-Spironolactone (Spironolactone)

This protocol describes the final step in a common synthesis route for spironolactone from canrenone.

Procedure:

-

To a solution of canrenone in a suitable solvent (e.g., methanol), add thioacetic acid.

-

Heat the reaction mixture to 65°C and maintain for 3 hours.

-

Cool the reaction to room temperature.

-

The product is isolated by suction filtration and dried to yield spironolactone.

Receptor Binding Affinity Assay

This protocol outlines a general procedure for determining the binding affinity of novel compounds to steroid receptors.

Procedure:

-

Prepare cytosolic extracts from tissues expressing the target receptors (e.g., kidney for MR, prostate for AR, uterus for PR).

-

Incubate the cytosolic extracts with a radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR) in the presence of varying concentrations of the test compound.

-

After incubation, separate the bound from the unbound radioligand using a suitable method (e.g., dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Mineralocorticoid Receptor Signaling Pathway

Spironolactone and its derivatives act by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor. The diagram below illustrates the canonical MR signaling pathway.

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.

Experimental Workflow for Discovery and Evaluation

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel spironolactone derivatives.

Caption: Drug Discovery and Evaluation Workflow.

Conclusion and Future Directions

The development of novel spironolactone derivatives with enhanced selectivity for the mineralocorticoid receptor represents a significant advancement in the field of cardiovascular and endocrine therapeutics. The synthetic strategies and evaluation protocols outlined in this guide provide a framework for the continued discovery of safer and more effective anti-mineralocorticoid agents. Future research should focus on exploring a wider range of structural modifications, leveraging computational modeling to predict receptor interactions, and conducting comprehensive preclinical and clinical studies to validate the therapeutic potential of these promising new compounds.

References

An In-depth Technical Guide to the Pharmacodynamics of Spironolactone and its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist with a complex pharmacodynamic profile characterized by its interaction with multiple steroid hormone receptors. Its therapeutic effects and adverse reactions are not solely attributable to the parent compound but are significantly influenced by its active metabolites. This technical guide provides a comprehensive overview of the pharmacodynamics of spironolactone and its primary active metabolites, canrenone and 7α-thiomethylspironolactone (7α-TMS). We present a detailed analysis of their binding affinities to mineralocorticoid, androgen, progesterone, and glucocorticoid receptors, supported by quantitative data. Furthermore, this guide outlines the detailed experimental protocols for key assays used to characterize these interactions and visualizes the associated signaling pathways and experimental workflows.

Introduction

Spironolactone has been a cornerstone in the management of conditions such as heart failure, hypertension, and edema for decades.[1] Its primary mechanism of action involves the competitive antagonism of the mineralocorticoid receptor (MR), which leads to decreased sodium and water retention and potassium conservation.[2] However, spironolactone's clinical utility is nuanced by its interactions with other steroid receptors, notably the androgen receptor (AR), which can lead to antiandrogenic side effects.[3][4]

Spironolactone is extensively metabolized in the liver, giving rise to several active metabolites that contribute significantly to its overall pharmacodynamic effect. The two most prominent active metabolites are canrenone and 7α-thiomethylspironolactone (7α-TMS).[5] Understanding the distinct pharmacodynamic properties of these metabolites is crucial for a complete comprehension of spironolactone's therapeutic efficacy and its adverse effect profile.

This guide aims to provide a detailed technical resource for researchers and drug development professionals by:

-

Presenting a comparative analysis of the binding affinities of spironolactone and its active metabolites to key steroid hormone receptors.

-

Detailing the experimental methodologies used to determine these pharmacodynamic parameters.

-

Visualizing the underlying molecular signaling pathways and experimental workflows.

Pharmacodynamic Profile: Receptor Binding Affinities

The pharmacodynamic effects of spironolactone and its metabolites are primarily determined by their binding affinities to various nuclear receptors. A summary of the available quantitative data is presented in the tables below.

Table 1: Binding Affinity (Ki) of Spironolactone and Metabolites for Steroid Receptors

| Compound | Mineralocorticoid Receptor (MR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Progesterone Receptor (PR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) |

| Spironolactone | ~20-24 | ~39.4 - 77 | ~400 | >1000 |

| Canrenone | Data not consistently available | Data not consistently available | ~300[6] | Data not consistently available |

| 7α-thiomethylspironolactone (7α-TMS) | Major contributor to MR binding in vivo[2] | Similar to Spironolactone[7] | Data not consistently available | Data not consistently available |

Note: Ki values can vary between studies due to different experimental conditions. The values presented are representative.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Spironolactone

| Receptor | IC50 (nM) |

| Mineralocorticoid Receptor (MR) | ~24 |

| Androgen Receptor (AR) | ~77 |

Signaling Pathways

Spironolactone exerts its primary effect by antagonizing the mineralocorticoid receptor signaling pathway.

Mineralocorticoid Receptor (MR) Signaling Pathway

The mineralocorticoid receptor is a nuclear receptor that, upon binding to its ligand aldosterone, translocates to the nucleus and modulates gene expression. Spironolactone competitively binds to the MR, preventing aldosterone from activating the receptor and initiating this signaling cascade.

Caption: Figure 1. Mineralocorticoid Receptor Signaling Pathway Antagonism by Spironolactone.

Experimental Protocols

The characterization of the pharmacodynamics of spironolactone and its metabolites relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key assays.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of spironolactone and its metabolites for the mineralocorticoid receptor.

Materials:

-

Receptor Source: Human mineralocorticoid receptor expressed in a suitable cell line (e.g., HEK293 cells) or tissue homogenates (e.g., rat kidney cytosol).

-

Radioligand: [³H]-Aldosterone (specific activity ~70-100 Ci/mmol).

-

Test Compounds: Spironolactone, canrenone, 7α-thiomethylspironolactone.

-

Non-specific Binding Control: A high concentration of unlabeled aldosterone (e.g., 1 µM).

-

Assay Buffer: Tris-HCl buffer with appropriate additives (e.g., EDTA, dithiothreitol, sodium molybdate).

-

Scintillation Cocktail and Scintillation Counter .

-

Glass fiber filters and filtration apparatus .

Procedure:

-

Receptor Preparation: Prepare cell membranes or cytosol containing the mineralocorticoid receptor according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor preparation, radioligand, and assay buffer.

-

Non-specific Binding: Receptor preparation, radioligand, and a high concentration of unlabeled aldosterone.

-

Competition Binding: Receptor preparation, radioligand, and varying concentrations of the test compound (e.g., spironolactone or its metabolites) in a serial dilution.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a predetermined time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Figure 2. Workflow for a Radioligand Competitive Binding Assay.

Reporter Gene Assay

This cell-based assay measures the functional activity of a compound as an agonist or antagonist of a nuclear receptor.

Objective: To determine the antagonist activity of spironolactone and its metabolites on the mineralocorticoid receptor.

Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293 or CHO-K1) that does not endogenously express the mineralocorticoid receptor.

-

Expression Vector: A plasmid containing the full-length human mineralocorticoid receptor cDNA.

-

Reporter Vector: A plasmid containing a luciferase reporter gene under the control of a promoter with mineralocorticoid response elements (MREs).

-

Transfection Reagent: A suitable lipid-based transfection reagent.

-

Cell Culture Medium and Supplements.

-

Agonist: Aldosterone.

-

Test Compounds: Spironolactone, canrenone, 7α-thiomethylspironolactone.

-

Luciferase Assay Reagent and a Luminometer .

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate growth medium.

-

Co-transfect the cells with the MR expression vector and the MRE-luciferase reporter vector using a suitable transfection reagent.

-

Allow the cells to express the receptor and reporter gene for 24-48 hours.

-

-

Assay Setup:

-

Plate the transfected cells in a 96-well plate.

-

Prepare serial dilutions of the test compounds (spironolactone and its metabolites).

-

Treat the cells with a fixed concentration of the agonist (aldosterone) that elicits a submaximal response (e.g., EC80), along with the varying concentrations of the test compounds.

-

Include control wells with cells treated with vehicle, aldosterone alone, and test compounds alone.

-

-

Incubation: Incubate the plate for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a lysis buffer.

-

Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.

-

-

Measurement: Measure the luminescence produced in each well using a luminometer.

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability if necessary (e.g., using a co-transfected Renilla luciferase vector).

-

Plot the percentage of inhibition of the aldosterone-induced response against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the maximal agonist response) from the resulting dose-response curve using non-linear regression analysis.

-

Caption: Figure 3. Workflow for a Reporter Gene Assay to Determine Antagonist Activity.

Conclusion

The pharmacodynamics of spironolactone are complex, involving the parent drug and its active metabolites, which exhibit varying affinities for multiple steroid receptors. 7α-thiomethylspironolactone appears to be a major contributor to the mineralocorticoid receptor antagonism in vivo, while canrenone also plays a role. The antiandrogenic effects of spironolactone are a key consideration in its clinical use and are mediated through direct androgen receptor blockade. A thorough understanding of the distinct pharmacodynamic profiles of spironolactone and its metabolites, as detailed in this guide, is essential for the rational design of new mineralocorticoid receptor antagonists with improved selectivity and for optimizing the clinical application of this important therapeutic agent. The provided experimental protocols offer a framework for the continued investigation and characterization of such compounds.

References

- 1. Spironolactone - Wikipedia [en.wikipedia.org]

- 2. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. eshonline.org [eshonline.org]

- 5. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The interaction of canrenone with oestrogen and progesterone receptors in human uterine cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]

Spironolactone's Impact on Testosterone Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone, a potassium-sparing diuretic, is widely utilized for its antiandrogenic properties in various clinical settings. Its mechanism of action in modulating androgenic activity is multifaceted, extending beyond simple receptor antagonism to direct interference with the testosterone synthesis pathway. This technical guide provides an in-depth exploration of spironolactone's effects on testosterone biosynthesis, detailing its interaction with key steroidogenic enzymes. The document summarizes quantitative data from pivotal studies, outlines common experimental protocols for investigating its antiandrogenic effects, and presents visual representations of the underlying biochemical and experimental frameworks. The conflicting evidence regarding its definitive impact on circulating testosterone levels is also critically examined, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

Spironolactone is a synthetic steroid that functions as a competitive antagonist of the mineralocorticoid receptor, leading to its diuretic effect.[1] Beyond this primary function, it exhibits significant antiandrogenic activity, making it a therapeutic option for conditions such as hirsutism in women, acne vulgaris, and as a component of feminizing hormone therapy.[2][3] The antiandrogenic effects of spironolactone are attributed to a dual mechanism: competitive inhibition of the androgen receptor (AR) and direct inhibition of enzymes involved in testosterone synthesis.[4][5] This guide focuses on the latter, providing a detailed analysis of spironolactone's impact on the testosterone synthesis pathway.

Dual Mechanism of Antiandrogenic Action

Spironolactone's ability to counteract the effects of androgens stems from two primary mechanisms:

-

Androgen Receptor Antagonism: Spironolactone and its active metabolites, such as canrenone, can bind to the androgen receptor, competitively inhibiting the binding of testosterone and its more potent metabolite, dihydrotestosterone (DHT).[6][7] This direct blockade at the receptor level prevents the downstream signaling cascade that mediates androgenic effects in target tissues.

-

Inhibition of Testosterone Synthesis: Spironolactone has been shown to interfere with the activity of several key enzymes in the steroidogenic pathway responsible for the production of androgens. This leads to a decrease in the biosynthesis of testosterone from cholesterol. The primary targets of this inhibition are enzymes belonging to the cytochrome P450 family.[5]

Impact on Testosterone Synthesis Pathways

The synthesis of testosterone is a multi-step process that occurs primarily in the Leydig cells of the testes in males and in the ovaries and adrenal glands in females. The pathway involves a series of enzymatic conversions of cholesterol. Spironolactone has been shown to inhibit several of these critical enzymes.

Inhibition of 17α-Hydroxylase and 17,20-Lyase (CYP17A1)

The enzyme 17α-hydroxylase/17,20-lyase, encoded by the CYP17A1 gene, is a crucial control point in androgen synthesis. It catalyzes two key reactions: the hydroxylation of pregnenolone and progesterone to their 17α-hydroxy derivatives, and the subsequent cleavage of the C17-20 bond to produce the androgen precursors dehydroepiandrosterone (DHEA) and androstenedione.

Spironolactone has been demonstrated to be a weak inhibitor of CYP17A1.[5] This inhibition leads to a reduction in the production of DHEA and androstenedione, which are direct precursors to testosterone.

Potential Inhibition of 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

There is some evidence to suggest that spironolactone may also inhibit 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme is responsible for the conversion of Δ5-steroids (pregnenolone, 17α-hydroxypregnenolone, and DHEA) to their corresponding Δ4-ketosteroids (progesterone, 17α-hydroxyprogesterone, and androstenedione). Inhibition of 3β-HSD would further contribute to the reduction of testosterone precursors.

The following diagram illustrates the testosterone synthesis pathway and the points of inhibition by spironolactone.

Quantitative Data on Spironolactone's Effects

The clinical and in vitro effects of spironolactone on testosterone and related parameters have been quantified in numerous studies. However, the results, particularly concerning the extent of testosterone reduction, are often inconsistent.

Table 1: In Vitro Inhibition of Steroidogenic Enzymes by Spironolactone

| Enzyme Target | Spironolactone Concentration | % Inhibition | Study Reference |

| Testicular Cytochrome P-450 | 100 µM | ~50% | Menard et al., 1974 |

| 11β-Hydroxylase (Bovine Adrenal) | 30 µM | Significant | Cheng et al., 1976 |

| 18-Hydroxylation (Bovine Adrenal) | <30 µM | Significant | Cheng et al., 1976 |

Table 2: Clinical Effects of Spironolactone on Hormonal and Clinical Parameters in Women with Hirsutism

| Study | Spironolactone Dose | Duration | Change in Total Testosterone | Change in Free Testosterone | Change in Ferriman-Gallwey Score |

| Cumming et al., 1982 | 200 mg/day | 6 months | -40% | -75% | Significant reduction |

| Lobo et al., 1985 | 200 mg/day | 3 months | No significant change | Increase | No significant change |

| Chapman et al., 1985 | 200 mg/day | 12 months | No significant change | Not reported | Significant reduction |

| Barth et al., 1989 | 100 mg/day | 6 months | -30% | Not reported | Significant reduction |

Experimental Protocols

The investigation of spironolactone's impact on testosterone synthesis involves a variety of in vitro and in vivo experimental designs.

In Vitro Enzyme Inhibition Assays

These assays are crucial for determining the direct effect of spironolactone on specific steroidogenic enzymes.

Objective: To quantify the inhibitory potential of spironolactone on enzymes like CYP17A1.

General Protocol:

-

Enzyme Source: Microsomes from human or animal adrenal or testicular tissues, or recombinant human enzymes expressed in a suitable cell line.

-

Substrate: A radiolabeled precursor steroid (e.g., [³H]-progesterone for CYP17A1).

-

Incubation: The enzyme source is incubated with the substrate in the presence of varying concentrations of spironolactone.

-

Product Separation: The reaction products are separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of product formed is quantified by scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated for each spironolactone concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

Androgen Receptor Binding Assays

These assays determine the affinity of spironolactone for the androgen receptor.

Objective: To measure the ability of spironolactone to compete with a known androgen for binding to the AR.

General Protocol:

-

Receptor Source: Cytosol from androgen-sensitive tissues (e.g., rat prostate) or cells transfected with the human androgen receptor.

-

Radioligand: A high-affinity radiolabeled androgen (e.g., [³H]-DHT).

-

Competition: The receptor preparation is incubated with the radioligand in the presence of increasing concentrations of unlabeled spironolactone.

-

Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of bound radioactivity is measured by scintillation counting.

-

Data Analysis: A competition curve is generated, and the Ki (inhibition constant) is calculated to determine the binding affinity of spironolactone.

Clinical Trials in Hirsute Women

These studies assess the in vivo efficacy of spironolactone in a clinical setting.

Objective: To evaluate the effect of spironolactone on clinical and hormonal markers of hyperandrogenism.

General Protocol:

-

Patient Population: Women with a diagnosis of hirsutism, often with associated conditions like Polycystic Ovary Syndrome (PCOS).

-

Treatment: Administration of spironolactone at a defined daily dose for a specified duration (typically 3-12 months).

-

Clinical Assessment: Hirsutism is scored at baseline and at regular intervals using a standardized method, most commonly the Ferriman-Gallwey score. This involves a visual assessment of hair growth in nine androgen-sensitive body areas, with each area scored from 0 (no terminal hair) to 4 (extensive terminal hair). A total score of 8 or higher is generally considered indicative of hirsutism.[8][9]

-

Hormonal Analysis: Blood samples are collected at baseline and throughout the study to measure levels of total and free testosterone, androstenedione, DHEA-S, and other relevant hormones using techniques like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[10][11]

-

Data Analysis: Statistical analysis is performed to compare baseline and post-treatment clinical scores and hormone levels.

Discussion and Future Directions

The evidence strongly supports a dual mechanism of antiandrogenic action for spironolactone, involving both androgen receptor blockade and inhibition of testosterone synthesis. The in vitro data clearly demonstrate an inhibitory effect on key steroidogenic enzymes. However, the translation of these in vitro findings to a consistent and predictable reduction in circulating testosterone levels in clinical settings is less clear.

The variability in clinical trial results may be attributable to several factors, including differences in patient populations, dosage regimens, and the sensitivity of hormonal assays. It is also possible that compensatory mechanisms, such as an increase in luteinizing hormone (LH) secretion, may counteract the direct inhibitory effect of spironolactone on testosterone production in some individuals.

Future research should focus on elucidating the precise molecular interactions between spironolactone and its metabolites with steroidogenic enzymes. Studies employing advanced techniques such as X-ray crystallography could provide valuable insights into the binding mechanisms. Furthermore, large, well-controlled clinical trials with standardized methodologies are needed to definitively characterize the in vivo effects of spironolactone on the entire steroidogenic profile and to identify patient-specific factors that may predict the hormonal response to treatment.

Conclusion

Spironolactone exerts its antiandrogenic effects through a combination of androgen receptor antagonism and the inhibition of testosterone synthesis. Its impact on the testosterone synthesis pathway is primarily through the weak inhibition of CYP17A1. While in vitro studies support this mechanism, the clinical data on its effect on circulating testosterone levels remain inconsistent. A thorough understanding of its complex pharmacology is essential for optimizing its clinical use and for the development of novel antiandrogenic therapies with improved specificity and efficacy.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. Spironolactone - Wikipedia [en.wikipedia.org]

- 3. Polycystic ovary syndrome - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Mode of spironolactone anti-androgenic action: inhibition of androstanolone binding to rat prostate androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bhns.org.uk [bhns.org.uk]

- 9. gpnotebook.com [gpnotebook.com]

- 10. Accuracy-based proficiency testing for testosterone measurements with immunoassays and liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tech.snmjournals.org [tech.snmjournals.org]

Cellular Targets of Spironolactone Beyond the Mineralocorticoid Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, is widely recognized for its primary mechanism of action at the mineralocorticoid receptor (MR). However, its clinical efficacy in conditions such as hormonal acne and hirsutism, alongside a distinct side-effect profile including gynecomastia, points to significant interactions with other cellular targets. This guide provides a detailed examination of these non-MR targets, presenting quantitative data, experimental methodologies, and signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Steroid Hormone Receptor Interactions

Spironolactone exhibits notable cross-reactivity with other members of the steroid receptor superfamily, particularly the androgen receptor, and to a lesser extent, the progesterone and glucocorticoid receptors.

Androgen Receptor (AR) Antagonism

The most clinically significant off-target effect of spironolactone is its antagonism of the androgen receptor. This activity underlies its therapeutic use in androgen-dependent conditions and is also responsible for its anti-androgenic side effects.

The following table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of spironolactone for the androgen receptor from various studies.

| Parameter | Value (nM) | Species | Notes |

| Ki | 39.4 | Human | |

| IC50 | 120 | Human | Binding inhibition |

| IC50 | 13 - 670 | Human | Functional antagonism |

This protocol outlines a typical method to determine the binding affinity of spironolactone for the androgen receptor.

-

Preparation of Receptor Source: Cytosol from tissues expressing high levels of androgen receptor (e.g., rat prostate) or cell lysates from cells overexpressing human AR (e.g., transfected COS-1 or LNCaP cells) are prepared in a suitable buffer.

-

Radioligand: A tritiated androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used as the radioligand.

-

Competition Assay: A fixed concentration of [³H]-DHT is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled spironolactone.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal or a filtration method is used to separate the receptor-bound [³H]-DHT from the free radioligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of [³H]-DHT (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Competitive antagonism of the androgen receptor by spironolactone.

Progesterone (PR) and Glucocorticoid (GR) Receptor Interactions

Spironolactone exhibits a much lower affinity for the progesterone and glucocorticoid receptors compared to the androgen receptor. Its interaction with the PR is generally agonistic, while its effect on the GR is antagonistic.

| Receptor | Parameter | Value (nM) | Species | Notes |

| Progesterone Receptor (PR) | Ki | 400 | Human | |

| IC50 | 650 | Human | Binding inhibition | |

| EC50 | 740 - 2,619 | Human | Agonist activity | |

| Glucocorticoid Receptor (GR) | Ki | 32.6 | Human | |

| IC50 | 1,400 | Human | Binding inhibition | |

| IC50 | 2,410 - 6,920 | Human | Functional antagonism |

This protocol describes a method to assess the functional activity (agonism/antagonism) of spironolactone at the PR and GR.

-

Cell Culture: A suitable cell line that does not endogenously express the receptor of interest (e.g., HEK293 or CHO cells) is used.

-

Transfection: Cells are co-transfected with two plasmids: one expressing the full-length human PR or GR, and a reporter plasmid containing a luciferase gene under the control of a promoter with progesterone or glucocorticoid response elements (PREs or GREs).

-

Treatment: Transfected cells are treated with either a known agonist (progesterone or dexamethasone), spironolactone alone (to test for agonist activity), or a combination of the known agonist and spironolactone (to test for antagonist activity).

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: An increase in luciferase activity with spironolactone alone indicates agonism. A decrease in agonist-induced luciferase activity in the presence of spironolactone indicates antagonism. EC50 (for agonism) or IC50 (for antagonism) values are calculated from dose-response curves.

Inhibition of Steroidogenic Enzymes

Spironolactone and its metabolites can directly inhibit key enzymes involved in the biosynthesis of steroid hormones, contributing to its anti-androgenic and other endocrine effects.

Cytochrome P450 17A1 (CYP17A1)

CYP17A1 is a critical enzyme in steroidogenesis, possessing both 17α-hydroxylase and 17,20-lyase activity. Spironolactone is known to be a mechanism-based (suicide) inhibitor of this enzyme, particularly after its conversion to the metabolite 7α-thiospironolactone.

While the inhibitory effect is well-established, specific IC50 or Ki values for spironolactone's direct inhibition of human CYP17A1 are not consistently reported in the literature. The inhibition is described as a time-dependent and irreversible process.

This protocol outlines a method for assessing the inhibition of CYP17A1 activity.

-

Enzyme Source: Microsomes from human adrenal glands or testes, or recombinant human CYP17A1 expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Substrates: Radiolabeled substrates are used to measure the two activities of the enzyme, such as [³H]-progesterone for 17α-hydroxylase activity and [³H]-17-hydroxyprogesterone for 17,20-lyase activity.

-

Incubation: The enzyme preparation is pre-incubated with spironolactone or its metabolites for various time points in the presence of NADPH to allow for mechanism-based inactivation.

-

Enzyme Reaction: The radiolabeled substrate is then added to initiate the reaction.

-

Product Separation: The steroid products are extracted and separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled product is quantified using a radioactivity detector.

-

Data Analysis: The rate of product formation is compared between treated and untreated samples to determine the extent of enzyme inhibition.

Caption: Inhibition of CYP17A1 by spironolactone metabolites in the steroid synthesis pathway.

Nuclear Receptor Activation: Pregnane X Receptor (PXR)

Spironolactone is an agonist of the Pregnane X Receptor (PXR), a nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in drug metabolism and transport.

PXR-Mediated Gene Induction

Activation of PXR by spironolactone leads to the increased expression of several key proteins, including cytochrome P450 3A4 (CYP3A4) and the efflux transporter P-glycoprotein (P-gp, MDR1).

| Cell Line | Spironolactone Conc. (µM) | Effect |

| HepG2 | 50 | ~73% increase in P-gp protein levels |

| HepG2 | 50 | ~108% increase in MDR1 mRNA levels |

This protocol details a method to measure the activation of PXR by spironolactone.

-

Cell Line: A suitable cell line, such as HepG2 or Huh7, which endogenously expresses PXR, is used.

-

Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene driven by a promoter with PXR response elements (PXREs).

-

Treatment: Transfected cells are treated with various concentrations of spironolactone. A known PXR agonist, such as rifampicin, is used as a positive control.

-

Incubation: Cells are incubated for 24-48 hours.

-

Luciferase Assay: Luciferase activity is measured from cell lysates.

-

Data Analysis: A dose-dependent increase in luciferase activity indicates PXR activation. An EC50 value can be determined from the dose-response curve.

Caption: PXR-mediated induction of P-glycoprotein by spironolactone.

Conclusion

The pharmacological profile of spironolactone is more complex than its primary classification as a mineralocorticoid receptor antagonist suggests. Its interactions with the androgen receptor, steroidogenic enzymes, and the pregnane X receptor are crucial to both its therapeutic applications in endocrinology and dermatology, and its characteristic side effects. A thorough understanding of these off-target activities is essential for optimizing its clinical use and for the development of future drugs with improved selectivity. This guide provides a foundational resource for researchers to delve into the multifaceted pharmacology of this widely used medication.

Spironolactone's Impact on Collagen and Extracellular Matrix: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone, a mineralocorticoid receptor antagonist, is well-established for its clinical efficacy in treating conditions such as heart failure and hypertension. Emerging preclinical evidence has illuminated its significant role in modulating collagen synthesis and extracellular matrix (ECM) remodeling, positioning it as a potential therapeutic agent against fibrosis. This in-depth technical guide synthesizes findings from key preclinical studies, offering a comprehensive overview of spironolactone's effects on the ECM, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of spironolactone on markers of collagen deposition and fibrosis in various animal models.

Table 1: Effect of Spironolactone on Collagen Deposition and Fibrosis in Cardiac Models

| Animal Model | Treatment Group | Outcome Measure | Result | Fold/Percent Change vs. Control | p-value | Reference |

| Spontaneously Hypertensive Rats (SHR) | SHR + Spironolactone (20 mg/kg/day for 16 weeks) | Myocardial Collagen Type I Concentration (arbitrary units) | 1.42 ± 0.05 | -24.1% vs. SHR Control | <0.05 | [1] |

| Myocardial Collagen Type I/III Ratio | 15.64 ± 1.34 | -24.8% vs. SHR Control | <0.05 | [1] | ||

| Experimental Autoimmune Myocarditis (EAM) in BALB/c Mice | EAM + Spironolactone | Myocardial Collagen I Protein Expression (relative to control) | Significantly decreased | Not specified | <0.05 | [2] |

| Myocardial Collagen III Protein Expression (relative to control) | Significantly decreased | Not specified | <0.05 | [2] |

Table 2: Effect of Spironolactone on Collagen Deposition in a Liver Fibrosis Model

| Animal Model | Treatment Group | Outcome Measure | Result | Fold/Percent Change vs. Control | p-value | Reference |

| Bile-Duct-Ligated (BDL) Rats | BDL + Spironolactone | Liver Collagen Type I Protein Expression (relative to sham) | Significantly decreased | Not specified | <0.05 | [3] |

| Liver Hydroxyproline Content (µg/g wet weight) | Significantly decreased | Not specified | <0.05 | [3] |

Key Experimental Protocols

Cardiac Fibrosis in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as controls.

-

Treatment: Spironolactone (20 mg/kg/day) or distilled water (vehicle) was administered to SHR and WKY groups for 16 weeks.[1]

-

Collagen Quantification - Western Blot: Myocardial tissue lysates were prepared and protein concentration was determined. Proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against Collagen Type I. After washing, the membrane was incubated with a secondary antibody, and the protein bands were visualized and quantified.[1]

-

Collagen Quantification - Picrosirius Red Staining: Myocardial tissue sections were stained with Picrosirius red and observed under polarized light microscopy to differentiate collagen type I (orange-red) and type III (green) fibers. The accumulation area of each collagen type was quantified using image analysis software.[1]

Experimental Autoimmune Myocarditis (EAM) in Mice

-

Animal Model: BALB/c mice were used to induce EAM by immunization with murine cardiac α-myosin heavy chain sequence polypeptides.

-

Treatment: A treatment group received spironolactone, while the control group received a vehicle. The exact dosage and duration were not specified in the abstract.

-

Collagen Quantification - Western Blot: Myocardial protein extracts were subjected to Western blot analysis to determine the expression levels of collagen I and III.[2]

-

Assessment of Total Collagen - Masson's Trichrome Staining: Myocardial tissue sections were stained with Masson's trichrome to assess total collagen deposition.[2]

-

Analysis of Signaling Pathways - Western Blot: The protein expression levels of TGF-β1, total and phosphorylated Smad-2/3, and Ets-1 were determined by Western blotting.[2]

-

MMP Activity - Gelatin Zymography: The activity of MMP-2 and MMP-9 in myocardial tissue was assessed using gelatin zymography.[2]

-

MMP Gene Expression - RT-qPCR: The mRNA expression levels of MMP-2 and MMP-9 were quantified using reverse transcription-quantitative PCR.[2]

Liver Fibrosis in Bile-Duct-Ligated (BDL) Rats

-

Animal Model: Liver fibrosis was induced in rats by bile duct ligation (BDL).

-

Treatment: A group of BDL rats was treated with spironolactone.

-

Collagen Quantification - Western Blot: The protein expression of type I collagen in liver tissue was analyzed by Western blot.[3]

-

Collagen Quantification - Hydroxyproline Assay: The total collagen content in the liver was determined by measuring the hydroxyproline content.[3]

Signaling Pathways and Mechanisms of Action

Spironolactone exerts its anti-fibrotic effects through the modulation of key signaling pathways involved in ECM remodeling. A primary mechanism is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Caption: Spironolactone inhibits the TGF-β1/Smad-2/3/Ets-1 signaling pathway.

In a mouse model of experimental autoimmune myocarditis, spironolactone treatment significantly inhibited the phosphorylation of Smad-2/3 and the expression of the transcription factor Ets-1.[2] This, in turn, leads to a downstream reduction in the expression of pro-fibrotic genes, including those for collagen type I and III.

Furthermore, spironolactone has been shown to modulate the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of ECM components. In the same EAM mouse model, spironolactone treatment was associated with a reduction in the expression and activity of MMP-2 and MMP-9.[2]

Caption: Workflow for studying spironolactone's effects in an EAM mouse model.